molecular formula C29H48O7 B012048 Makisterone C CAS No. 19974-41-5

Makisterone C

Cat. No. B012048
CAS RN: 19974-41-5
M. Wt: 508.7 g/mol
InChI Key: CIQDSODCPIIBBH-RUVATRSJSA-N
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Description

Makisterone C is a natural compound that belongs to the group of ecdysteroids. It is found in a variety of plants and insects and has been extensively studied for its potential applications in scientific research. Makisterone C has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Scientific Research Applications

1. Makisterone C as a Molting Hormone in Insects

Makisterone A, a closely related compound to Makisterone C, has been extensively studied as a molting hormone in various insects. It's a 28-carbon ecdysteroid crucial for the molting process in insects such as the milkweed bug and honey bee. Makisterone C, due to its structural similarity, may share similar biological roles in insects (Kaplanis et al., 1975); (Kelly et al., 1984); (Feldlaufer & Svoboda, 1986).

2. Utilization of Dietary Sterols by Insects

Makisterone C, like Makisterone A, may be involved in the utilization of dietary sterols in insects, particularly in species that cannot convert certain sterols to cholesterol. This aspect is crucial in understanding insect metabolism and development (Feldlaufer et al., 1985); (Royer et al., 1993).

3. Biochemical Analysis and Immunoassays

Makisterone C has been used as an internal standard in biochemical analyses and immunoassays, demonstrating its utility in scientific research for studying ecdysteroids (Lafont et al., 1982); (Royer et al., 1995).

4. Isolation from Natural Sources

Recent research has identified Makisterone C-20,22-acetonide in leaves of Rhaponticum uniflorum, demonstrating its natural occurrence and potential for extraction and analysis (Olennikov, 2018).

5. Impact on Development and Detoxification in Insects

Studies have explored the effect of phytoecdysteroids like Makisterone A on the development and detoxification enzymes of certain insects, suggesting a similar potential impact of Makisterone C in pest control and understanding insect physiology (Ajaha et al., 2021).

6. Role in Insect Reproduction

Research indicates that exogenous ecdysteroids like Makisterone A can influence egg hatch in insects, implying that Makisterone C could have similar effects on insect reproduction (Dorn & Buhlmann, 1982).

properties

CAS RN

19974-41-5

Product Name

Makisterone C

Molecular Formula

C29H48O7

Molecular Weight

508.7 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1

InChI Key

CIQDSODCPIIBBH-RUVATRSJSA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O

SMILES

CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O

Canonical SMILES

CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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